molecular formula C6H12O6S6 B12372432 [8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid

[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid

Katalognummer: B12372432
Molekulargewicht: 372.6 g/mol
InChI-Schlüssel: CBHYORIGHCURGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid is a complex organosulfur compound characterized by its unique structure containing multiple sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid typically involves the reaction of sulfur-containing precursors under controlled conditions. One common method includes the condensation of thioglycolic acid derivatives with appropriate sulfonating agents under basic conditions . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes steps such as mixing, heating, and purification to isolate the desired product. Advanced techniques like continuous flow synthesis can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and organic solvents like dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce thiol-containing compounds.

Wissenschaftliche Forschungsanwendungen

[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of [8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, making it useful in therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets this compound apart is its specific arrangement of sulfur atoms, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial settings.

Eigenschaften

Molekularformel

C6H12O6S6

Molekulargewicht

372.6 g/mol

IUPAC-Name

[8-(sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid

InChI

InChI=1S/C6H12O6S6/c7-17(8,9)3-5-1-13-14-2-6(16-15-5)4-18(10,11)12/h5-6H,1-4H2,(H,7,8,9)(H,10,11,12)

InChI-Schlüssel

CBHYORIGHCURGO-UHFFFAOYSA-N

Kanonische SMILES

C1C(SSC(CSS1)CS(=O)(=O)O)CS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.